6-Chloro-4-phenyl-1,2-dihydroquinazoline-2-carboxylic acid
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Overview
Description
6-Chloro-4-phenyl-1,2-dihydroquinazoline-2-carboxylic acid is an organic compound that belongs to the quinazoline family. Quinazolines are aromatic heterocycles with a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-phenyl-1,2-dihydroquinazoline-2-carboxylic acid typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization and chlorination steps . One common method involves the reaction of 2-aminobenzophenone with chloroacetic acid under acidic conditions to form the quinazoline core, followed by chlorination at the 6-position using thionyl chloride or phosphorus oxychloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, with a focus on improving yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-phenyl-1,2-dihydroquinazoline-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2,4-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding dihydroquinazoline derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium alkoxides or Grignard reagents.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Scientific Research Applications
6-Chloro-4-phenyl-1,2-dihydroquinazoline-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Mechanism of Action
The mechanism of action of 6-Chloro-4-phenyl-1,2-dihydroquinazoline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.
Comparison with Similar Compounds
Similar Compounds
- 4-Phenylquinazoline-2-carboxylic acid
- 6-Chloroquinazoline-2-carboxylic acid
- 4-Chloro-2-phenylquinazoline
Uniqueness
6-Chloro-4-phenyl-1,2-dihydroquinazoline-2-carboxylic acid is unique due to the presence of both a chlorine atom at the 6-position and a phenyl group at the 4-position. This specific substitution pattern can influence the compound’s chemical reactivity and biological activity, making it distinct from other quinazoline derivatives .
Biological Activity
6-Chloro-4-phenyl-1,2-dihydroquinazoline-2-carboxylic acid is an organic compound belonging to the quinazoline family, characterized by its unique structure that includes a chlorine atom at the 6-position and a phenyl group at the 4-position. This specific substitution pattern is significant as it influences the compound’s biological activity and chemical reactivity, making it a candidate for various pharmacological applications.
- Molecular Formula : C15H11ClN2O2
- Molecular Weight : 286.71 g/mol
- CAS Number : 153681-82-4
- Physical State : Solid at room temperature
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It acts as an inhibitor by binding to active sites, thereby blocking substrate access and reducing enzymatic activity. This mechanism is crucial for its potential therapeutic effects.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives of quinazoline have been shown to exhibit significant antiproliferative activity against various cancer cell lines, including colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT116). The IC50 values for some synthesized derivatives were reported as follows:
Compound ID | Cell Line | IC50 (µM) |
---|---|---|
16 | Caco-2 | 37.4 |
18 | HCT116 | 50.9 |
19 | Caco-2 | 17.0 |
21 | HCT116 | 18.9 |
These findings suggest that modifications in the quinazoline structure can enhance anticancer activity, indicating a promising avenue for drug development targeting specific cancer types .
Enzyme Inhibition
This compound has shown promise as an inhibitor of various enzymes involved in disease processes. For example, it has been investigated for its inhibitory effects on the PI3K/AKT signaling pathway, which is critical in cancer progression and survival. The compound's derivatives demonstrated altered gene expression profiles related to PI3K and AKT upon treatment, suggesting a modulation of this pathway .
Case Studies
In a study focusing on the synthesis and biological evaluation of quinazoline derivatives, researchers utilized molecular docking techniques to predict the binding affinity of these compounds to target proteins associated with cancer pathways. The study revealed that certain derivatives exhibited high binding affinities and significant inhibition of cell proliferation in vitro .
Additionally, another investigation into the anti-inflammatory properties of similar quinazoline derivatives indicated that they could effectively reduce inflammation markers in cellular models, further supporting their therapeutic potential .
Properties
IUPAC Name |
6-chloro-4-phenyl-1,2-dihydroquinazoline-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c16-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)18-14(17-12)15(19)20/h1-8,14,17H,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGVCDDHLOOVIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(NC3=C2C=C(C=C3)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90856053 |
Source
|
Record name | 6-Chloro-4-phenyl-1,2-dihydroquinazoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90856053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153681-82-4 |
Source
|
Record name | 6-Chloro-4-phenyl-1,2-dihydroquinazoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90856053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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